6-Iodoquinoline-2-carbaldehyde
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Overview
Description
6-Iodoquinoline-2-carbaldehyde is an organic compound belonging to the quinoline family. It is characterized by the presence of an iodine atom at the 6th position and an aldehyde group at the 2nd position of the quinoline ring. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
6-Iodoquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Iodoquinoline-2-carbaldehyde can be synthesized through various methods. One common approach involves the iodination of quinoline-2-carbaldehyde. The reaction typically employs iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the 6th position of the quinoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Iodoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or amines in the presence of a base.
Condensation Reactions: Reagents such as primary amines or hydrazines under acidic or basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include azidoquinoline derivatives or aminoquinoline derivatives.
Condensation Reactions: Products include Schiff bases or hydrazones.
Oxidation and Reduction Reactions: Products include quinoline-2-carboxylic acid or quinoline-2-methanol.
Mechanism of Action
The mechanism of action of 6-iodoquinoline-2-carbaldehyde is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The aldehyde group can react with amino groups in proteins or nucleic acids, leading to the formation of Schiff bases or other adducts. This reactivity can be exploited in the design of probes or inhibitors targeting specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carbaldehyde: Lacks the iodine atom at the 6th position.
6-Bromoquinoline-2-carbaldehyde: Contains a bromine atom instead of iodine at the 6th position.
6-Chloroquinoline-2-carbaldehyde: Contains a chlorine atom instead of iodine at the 6th position.
Uniqueness
6-Iodoquinoline-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific substitution reactions and influence the compound’s electronic properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
6-iodoquinoline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMDOHVBJTCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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